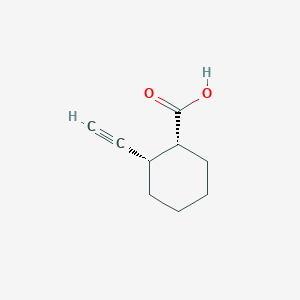
cis-2-Ethynylcyclohexane-1-carboxylic acid
Overview
Description
cis-2-Ethynylcyclohexane-1-carboxylic acid: is an organic compound characterized by a cyclohexane ring with an ethynyl group (C≡CH) attached to the second carbon and a carboxylic acid group (COOH) attached to the first carbon
Synthetic Routes and Reaction Conditions:
Hydration of Alkynes: One common synthetic route involves the hydration of an alkyne precursor. The ethynyl group can be introduced through a hydration reaction, often catalyzed by mercury (II) sulfate, leading to the formation of the cyclohexane ring.
Hydroboration-Oxidation: Another method is hydroboration-oxidation, where borane (BH3) adds to the alkyne, followed by oxidation with hydrogen peroxide (H2O2) to yield the carboxylic acid group.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves optimizing these reactions for scalability, ensuring high yield and purity of the final product. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions, often using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or aldehydes, using reagents like lithium aluminium hydride (LiAlH4).
Substitution: Substitution reactions can occur at the ethynyl group, involving halogenation or other electrophilic additions.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and other strong oxidizers.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2), Lewis acids.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or carbon dioxide (CO2).
Reduction: Alcohols, aldehydes.
Substitution: Halogenated compounds, alcohols.
Scientific Research Applications
Chemistry: cis-2-Ethynylcyclohexane-1-carboxylic acid is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for bioactive compounds, potentially influencing biological pathways and processes. Medicine: The compound may be explored for its therapeutic properties, including anti-inflammatory and analgesic effects. Industry: Its applications extend to material science, where it can be used in the development of new polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, the carboxylic acid group can bind to enzymes or receptors, modulating their activity. The ethynyl group may participate in conjugation reactions, influencing the compound's biological activity.
Comparison with Similar Compounds
trans-2-Ethynylcyclohexane-1-carboxylic acid: The trans isomer has a different spatial arrangement, leading to distinct chemical and physical properties.
Cyclohexane-1-carboxylic acid: Lacks the ethynyl group, resulting in different reactivity and applications.
Properties
IUPAC Name |
(1R,2S)-2-ethynylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-7-5-3-4-6-8(7)9(10)11/h1,7-8H,3-6H2,(H,10,11)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLBVCGPCWUMQL-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@H]1CCCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















